Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate

Description

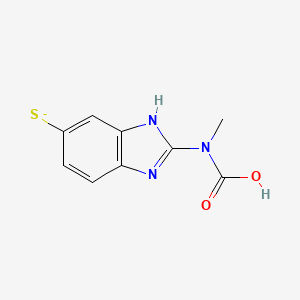

Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate is a benzimidazole-derived compound characterized by a sulfanyl (–SH) substituent at the 6-position of the benzimidazole core and a methyl carbamate group at the 2-position. This structural framework is shared with several pharmacologically active analogs, but the sulfanyl group distinguishes it from other derivatives.

Properties

IUPAC Name |

2-[carboxy(methyl)amino]-3H-benzimidazole-5-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-12(9(13)14)8-10-6-3-2-5(15)4-7(6)11-8/h2-4,15H,1H3,(H,10,11)(H,13,14)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHQDEPYQSPUCG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=C(N1)C=C(C=C2)[S-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3O2S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703806 | |

| Record name | Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79213-76-6 | |

| Record name | Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate, the synthesis can be achieved through the following steps:

Condensation Reaction: o-Phenylenediamine reacts with carbon disulfide in an alkaline alcoholic solution to form the benzimidazole ring.

Substitution Reaction:

Carbamoylation: The final step involves the reaction of the benzimidazole derivative with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the carbamate group to the corresponding amine.

Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its antimicrobial and antiparasitic properties.

Medicine: Investigated for its potential anticancer and antiviral activities.

Industry: Utilized in the development of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole-2-yl carbamates exhibit diverse biological activities depending on substituents at the 5- or 6-positions. Below is a systematic comparison of Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate with key analogs:

Table 1: Structural and Functional Comparison of Benzimidazole-2-yl Carbamates

Key Findings from Comparative Studies

Substituent Effects on Biological Activity :

- Phenylsulfanyl (Fenbendazole) : Demonstrates microtubule inhibition with lower cytotoxicity than colchicine, making it suitable for chromosome preparation in cytogenetics .

- Benzoyl (Mebendazole) : Exhibits broad antiparasitic activity by disrupting β-tubulin polymerization in helminths .

- Sulfanyl (–SH) : The thiol group in the target compound may confer unique redox properties or metal-binding capacity, though direct evidence is sparse.

Toxicity and Selectivity: Fenbendazole shows minimal toxicity in mammalian cells at effective doses (e.g., IC₅₀ > 100 µM in MTT assays) , whereas carbendazim’s historical impurities (aminophenazone) raised genotoxicity concerns until production processes were refined .

Metabolic and Structural Insights :

- Energy Metabolism : Benzimidazole carbamates like CDRI Comp. 81-470 inhibit glucose uptake and ATP production in parasites, with substituents influencing enzyme targets (e.g., PEP carboxykinase inhibition) .

- Crystallography : Derivatives such as 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole highlight the role of substituents in stabilizing molecular interactions .

Biological Activity

Methyl(6-sulfanyl-1H-benzimidazol-2-yl)carbamate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a benzimidazole core with a sulfanyl group and a carbamate moiety. Its molecular formula is , and it has been studied for its potential in various therapeutic areas.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes associated with disease progression, particularly in cancer cells.

- Modulation of Cellular Pathways : It may interfere with critical cellular pathways, including the ubiquitin-proteasome pathway, leading to cytotoxic effects in tumor cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for treating infectious diseases.

Anticancer Properties

This compound has been investigated for its anticancer properties. A study demonstrated that it could impair the ubiquitin-proteasome pathway, resulting in potent cytotoxic effects against various tumor cell lines. This suggests its potential as a novel antiproliferative agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including:

| Pathogen | Activity |

|---|---|

| Escherichia coli | Strong |

| Pseudomonas aeruginosa | Moderate |

| Staphylococcus aureus | Weak |

These findings indicate that this compound may be effective against infections caused by these microorganisms .

Antifungal Properties

In addition to antibacterial activity, the compound has demonstrated antifungal properties against various fungi such as Candida albicans and Aspergillus niger. The efficacy was measured using standard methods, showing promising results comparable to established antifungal agents like fluconazole .

Case Studies

- Study on Anticancer Activity : A recent study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anti-cancer drug.

- Antimicrobial Testing : A series of experiments were conducted to assess the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results showed that at higher concentrations, it could inhibit bacterial growth significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.